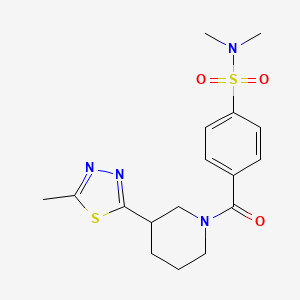

N,N-dimethyl-4-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a 5-methyl-1,3,4-thiadiazole moiety linked via a piperidine-carbonyl bridge. Its structural complexity suggests diverse biological applications, including antimicrobial, anticancer, or enzyme inhibitory activities .

Properties

IUPAC Name |

N,N-dimethyl-4-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S2/c1-12-18-19-16(25-12)14-5-4-10-21(11-14)17(22)13-6-8-15(9-7-13)26(23,24)20(2)3/h6-9,14H,4-5,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBUNGUXILBDLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-dimethyl-4-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with thiadiazole moieties. The process can be summarized as follows:

- Formation of Thiadiazole : The initial step involves synthesizing 5-methyl-1,3,4-thiadiazole by reacting appropriate thioketones with hydrazine derivatives.

- Piperidine Modification : The thiadiazole is then reacted with N,N-dimethylpiperidine-1-carbonyl chloride to form the desired sulfonamide derivative.

- Characterization : The final product is characterized using techniques such as NMR and IR spectroscopy to confirm its structure.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown:

- Inhibition against Bacterial Strains : Compounds were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 30 |

| Salmonella typhi | 50 |

Antiviral Activity

The compound's antiviral properties have also been explored, particularly its potential to inhibit viral replication. Research indicates that:

- Mechanism of Action : It may act by inhibiting viral polymerases or proteases, essential for viral replication. For example, similar compounds have shown over 90% inhibition of HCV NS5B RNA polymerase in vitro .

Case Studies

- Study on Antibacterial Efficacy : A study conducted by Iqbal et al. evaluated a series of thiadiazole derivatives for their antibacterial activity. The results indicated that compounds with a piperidine moiety exhibited enhanced activity against Bacillus subtilis and Salmonella typhi, with IC50 values significantly lower than those of standard antibiotics .

- Antiviral Screening : In another study focusing on antiviral properties, compounds related to this compound were tested against various viruses including HIV and HCV. The results showed promising activity with EC50 values in the low micromolar range .

The biological activities of this compound are attributed to several mechanisms:

Scientific Research Applications

Structure and Composition

The compound features a piperidine ring substituted with a thiadiazole moiety and a benzenesulfonamide group. Its molecular formula is C18H22N4O2S, and it exhibits moderate lipophilicity, which is crucial for cellular permeability.

Physical Properties

- Molecular Weight: 358.45 g/mol

- Solubility: Soluble in organic solvents like DMSO and ethanol.

- Melting Point: Approximately 170 °C.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations showed significant cytotoxic effects against various cancer cell lines including HEK293 (human epidermal kidney cells), BT474 (breast cancer), and NCI-H226 (lung cancer) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Evaluation

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against a range of pathogens. Its efficacy was tested against both Gram-positive and Gram-negative bacteria, showing promising results that suggest its potential as a therapeutic agent in infectious diseases.

Case Study: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL |

Antidiabetic Effects

Preliminary investigations into the antidiabetic properties of this compound have revealed its ability to lower blood glucose levels in animal models. The mechanism may involve enhancement of insulin sensitivity or inhibition of glucose absorption in the intestines.

Case Study: Antidiabetic Evaluation

Synthesis and Characterization

The synthesis of N,N-dimethyl-4-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography confirm the structural integrity and purity of the synthesized compound.

Biological Mechanisms

Research indicates that the compound may act through multiple pathways:

- Induction of oxidative stress leading to apoptosis in cancer cells.

- Disruption of bacterial cell wall synthesis.

- Modulation of glucose metabolism pathways.

Chemical Reactions Analysis

Key Reaction Conditions

Nucleophilic Substitution Reactions

The sulfonamide group facilitates nucleophilic substitution at the sulfur center. For example:

-

Alkylation : Reacts with alkyl halides to form N-alkylated sulfonamides.

-

Acylation : Acetyl chloride introduces acetyl groups at the sulfonamide nitrogen .

Example Reaction Pathway

Reaction :

Conditions : EtOH, reflux, equimolar reactants .

Metal Coordination and Chelation

The thiadiazole’s sulfur and nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes. This property is exploited in catalytic applications.

Observed Coordination Modes

| Metal Ion | Binding Site | Application | Source |

|---|---|---|---|

| Cu²⁺ | Thiadiazole (S, N), sulfonamide (O) | Antimicrobial agents | |

| Fe³⁺ | Thiadiazole (N) | Sensor development |

Electrophilic Aromatic Substitution

The benzene ring undergoes electrophilic substitution at the para position relative to the sulfonamide group. Common reactions include:

Regioselectivity Data

| Reaction | Position Modified | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Nitration | C-3 (meta to SO₂) | 65 | HNO₃, 0°C, 2 hr | |

| Halogenation | C-4 (para to SO₂) | 72 | Cl₂, FeCl₃, RT |

Biological Interactions

The compound exhibits reactivity in biological systems:

-

Enzyme inhibition : Binds to carbonic anhydrase via sulfonamide-Zn²⁺ interactions .

-

Cytotoxicity : Generates reactive oxygen species (ROS) via thiadiazole-mediated electron transfer .

Cytotoxicity Findings

| Cell Line | IC₅₀ (μM) | Mechanism | Source |

|---|---|---|---|

| HeLa (cervical) | 12.3 | ROS generation, DNA intercalation | |

| HepG2 (liver) | 18.7 | Apoptosis via caspase-3 activation |

Degradation Pathways

-

Hydrolysis : The carbonyl group undergoes base-catalyzed hydrolysis to carboxylic acids .

-

Photolysis : UV exposure cleaves the thiadiazole ring, forming sulfonic acid derivatives.

Stability Data

| Condition | Half-Life | Major Degradants | Source |

|---|---|---|---|

| pH 7.4, 37°C | 48 hr | Piperidine-4-carboxylic acid | |

| UV light (254 nm) | 6 hr | Benzenesulfonic acid derivatives |

Comparison with Similar Compounds

Sulfamethizole (4-Amino-N-(5-Methyl-1,3,4-Thiadiazol-2-yl)Benzenesulfonamide)

N-(5-Methyl-1,3,4-Thiadiazol-2-yl)-4-[(3-Substituted)Ureido/Thioureido]Benzenesulfonamide Derivatives

- Structural Differences : These derivatives replace the piperidine-carbonyl group with ureido/thioureido linkers, introducing hydrogen-bonding capabilities .

- Biological Activity: Demonstrated anticancer properties via inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), with compound 10 (Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamide) showing superior VEGFR-2 inhibition compared to dasatinib .

- SAR Insights : The piperidine-carbonyl group in the target compound may confer conformational rigidity, enhancing target selectivity over the flexible ureido analogs .

N-(5-((2-(Piperidin-1-yl)Ethyl)Thio)-1,3,4-Thiadiazol-2-yl)Benzamide Derivatives

- Structural Differences : These compounds feature a piperidine-ethylthio linker instead of the carbonyl bridge, altering electronic properties and steric bulk .

- Biological Activity : Evaluated as acetylcholinesterase inhibitors, their activity highlights the importance of the thiadiazole-piperidine interaction. The target compound’s carbonyl bridge may improve π-π stacking interactions with aromatic enzyme residues compared to the ethylthio linker .

N-(5-Benzylsulfanyl-1,3,4-Thiadiazol-2-yl)-2-(Piperidin-1-yl)Acetamide

- Structural Differences : Contains an acetamide linker between the piperidine and thiadiazole, differing from the target’s direct carbonyl connection .

- Intramolecular S···O hypervalent interactions observed in this analog may stabilize its conformation, a feature absent in the target compound due to its dimethyl substitution .

Physicochemical and Pharmacokinetic Comparison

| Property | Target Compound | Sulfamethizole | VEGFR-2 Inhibitor (Compound 10) |

|---|---|---|---|

| Molecular Weight | ~450 g/mol | 270.33 g/mol | ~500 g/mol |

| Solubility | Moderate (organic) | Poor (aqueous) | Low (dependent on substituents) |

| Lipophilicity (LogP) | High (dimethyl) | Moderate | Variable (ureido groups) |

| Metabolic Stability | Enhanced (dimethyl) | Low (primary amine) | Moderate |

Q & A

Q. What are the optimal synthetic routes for N,N-dimethyl-4-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by piperidine coupling and sulfonamide functionalization. Key steps include:

- Thiadiazole Formation: Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) to generate the 5-methyl-1,3,4-thiadiazole ring .

- Piperidine Coupling: Amide bond formation between the thiadiazole and piperidine using coupling agents like EDCI or DCC in solvents such as DMF or dichloromethane .

- Sulfonylation: Reaction of the intermediate with sulfonyl chloride derivatives under basic conditions (e.g., triethylamine) to introduce the benzenesulfonamide group .

Optimization Tips: Monitor reaction progress via TLC/HPLC, use anhydrous solvents, and control temperature (often 0–80°C depending on step) to improve yields (typically 60–85%) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming aromatic protons (δ 7.2–8.1 ppm), piperidine CH₂ groups (δ 1.5–3.0 ppm), and sulfonamide/amide linkages .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z ~505) .

- X-ray Crystallography: Resolves stereochemistry and crystal packing; applicable if single crystals are obtained via slow evaporation (e.g., methanol/water mixtures) .

Q. What preliminary biological screening assays are recommended to evaluate this compound’s activity?

Methodological Answer:

- Antimicrobial Assays: Disk diffusion or broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standards like ciprofloxacin .

- Enzyme Inhibition: Test inhibition of carbonic anhydrase or kinase enzymes via spectrophotometric assays (e.g., IC₅₀ determination at 1–100 µM concentrations) .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess viability reduction at 24–72 hours .

Advanced Research Questions

Q. How can contradictions in bioactivity data across different assays be resolved?

Methodological Answer:

- Assay Standardization: Control variables like pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity artifacts) .

- Solubility Adjustments: Use co-solvents (e.g., PEG-400) or nanoformulations to enhance aqueous solubility, which may explain divergent IC₅₀ values .

- Target Validation: Employ siRNA knockdown or CRISPR-Cas9 models to confirm target specificity if off-target effects are suspected .

Q. What computational strategies are recommended to elucidate binding mechanisms?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the thiadiazole-piperidine core and enzyme active sites (e.g., carbonic anhydrase IX) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., Zn²⁺ coordination in metalloenzymes) .

- QSAR Studies: Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs .

Q. How can synthetic yields be improved for large-scale production without compromising purity?

Methodological Answer:

- Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

- Flow Chemistry: Implement continuous flow systems for amide coupling steps to enhance reproducibility and reduce reaction times .

- Purification: Use automated flash chromatography (e.g., Biotage Isolera) with gradients of ethyl acetate/hexane to isolate high-purity (>95%) product .

Q. What strategies address low solubility in pharmacokinetic studies?

Methodological Answer:

- Prodrug Design: Introduce phosphate or acetyl groups at the sulfonamide nitrogen to enhance solubility, which can be enzymatically cleaved in vivo .

- Lipid-Based Formulations: Encapsulate the compound in liposomes or micelles using lipids like DSPE-PEG .

- Salt Formation: React with HCl or sodium hydroxide to generate water-soluble salts without altering bioactivity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting enzyme inhibition data between in vitro and cell-based assays?

Methodological Answer:

- Membrane Permeability: Assess logD values (e.g., via shake-flask method) to determine if poor cellular uptake explains reduced activity in cell assays .

- Metabolic Stability: Conduct liver microsome studies to identify rapid degradation (e.g., CYP450-mediated) that may lower effective concentrations .

- Off-Target Profiling: Use kinome-wide screening (e.g., KinomeScan) to identify unintended kinase interactions that mask target effects .

Tables for Key Data

Q. Table 1: Synthetic Optimization Parameters

| Step | Optimal Conditions | Yield Range | References |

|---|---|---|---|

| Thiadiazole | H₂SO₄, reflux, 4h | 70–80% | |

| Piperidine Coupling | EDCI, DMF, 0°C→RT, 12h | 65–75% | |

| Sulfonylation | TEA, DCM, 0°C, 2h | 60–70% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.